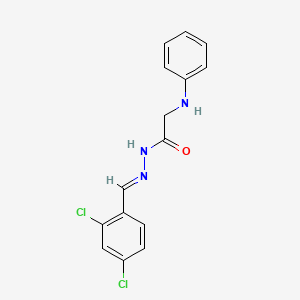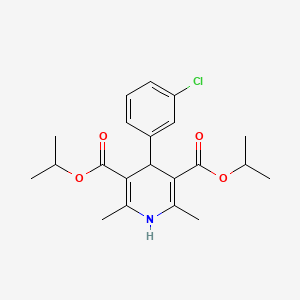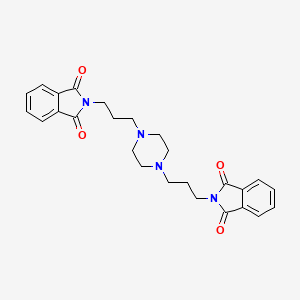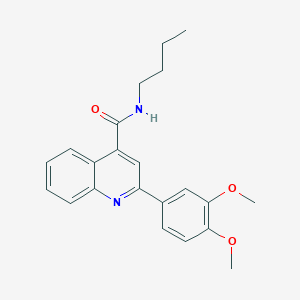![molecular formula C22H16FN5OS B11113940 2-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B11113940.png)
2-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-AMINO-3,5-DICYANO-4-(4-FLUOROPHENYL)-2-PYRIDYL]SULFANYL}-N-BENZYLACETAMIDE is a complex organic compound with the chemical formula C21H14FN5OS It is characterized by the presence of a pyridine ring substituted with amino, dicyano, and fluorophenyl groups, as well as a benzylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-AMINO-3,5-DICYANO-4-(4-FLUOROPHENYL)-2-PYRIDYL]SULFANYL}-N-BENZYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as malononitrile and substituted benzaldehydes, under basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyridine intermediate with a thiol reagent, such as thiourea, in the presence of a suitable catalyst.
Formation of the Benzylacetamide Moiety: The final step involves the coupling of the pyridine-sulfanyl intermediate with benzylamine and acetic anhydride under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-AMINO-3,5-DICYANO-4-(4-FLUOROPHENYL)-2-PYRIDYL]SULFANYL}-N-BENZYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Ammonia, thiols, dimethylformamide, and heat.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
2-{[6-AMINO-3,5-DICYANO-4-(4-FLUOROPHENYL)-2-PYRIDYL]SULFANYL}-N-BENZYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-{[6-AMINO-3,5-DICYANO-4-(4-FLUOROPHENYL)-2-PYRIDYL]SULFANYL}-N-BENZYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-AMINO-3,5-DICYANO-4-(PHENYL)-2-PYRIDYL]SULFANYL}-N-BENZYLACETAMIDE
- 2-{[6-AMINO-3,5-DICYANO-4-(2,4-DIFLUOROPHENYL)-2-PYRIDYL]SULFANYL}-N-BENZYLACETAMIDE
- 2-{[6-AMINO-3,5-DICYANO-4-(2,6-DICHLOROPHENYL)-2-PYRIDYL]SULFANYL}-N-BENZYLACETAMIDE
Uniqueness
The uniqueness of 2-{[6-AMINO-3,5-DICYANO-4-(4-FLUOROPHENYL)-2-PYRIDYL]SULFANYL}-N-BENZYLACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioavailability, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C22H16FN5OS |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl-N-benzylacetamide |
InChI |
InChI=1S/C22H16FN5OS/c23-16-8-6-15(7-9-16)20-17(10-24)21(26)28-22(18(20)11-25)30-13-19(29)27-12-14-4-2-1-3-5-14/h1-9H,12-13H2,(H2,26,28)(H,27,29) |
InChI Key |
BFBWGEYRAUDVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide](/img/structure/B11113861.png)
![7-bromo-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11113862.png)

![4-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B11113873.png)
![4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B11113877.png)
![Benzyl[(1H-imidazol-5-YL)methyl]amine](/img/structure/B11113885.png)
![Ethyl 5-carbamoyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113887.png)



![Ethyl 5-carbamoyl-2-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113912.png)

![4-{4-[(1E)-1-hydrazinylideneethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11113922.png)
![N'~1~,N'~10~-bis[(1Z)-1-(4-bromophenyl)ethylidene]decanedihydrazide](/img/structure/B11113923.png)
